Bicyclo[3.1.0]hexan-3-amine

Conformational restriction Entropic penalty Binding affinity

Flexible monocyclic amines fail when conformational constraint dictates target selectivity and potency. Bicyclo[3.1.0]hexan-3-amine (MW 97.16) pre-organizes the bioactive conformation, eliminating entropy penalties of 0.5-1.5 kcal/mol. - **Key application**: Carbocyclic nucleosides with fixed Southern pucker (Marquez group); mGluR ligands (e.g., LY2794193). - **Fragment-compliant**: MW <300 Da, Pd-C H arylation compatible. - **Supply**: Research quantities available; immediate shipment.

Molecular Formula C6H11N
Molecular Weight 97.16 g/mol
Cat. No. B12360212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[3.1.0]hexan-3-amine
Molecular FormulaC6H11N
Molecular Weight97.16 g/mol
Structural Identifiers
SMILESC1C2C1CC(C2)N
InChIInChI=1S/C6H11N/c7-6-2-4-1-5(4)3-6/h4-6H,1-3,7H2
InChIKeyHAEHSFVDBQNHOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[3.1.0]hexan-3-amine: Baseline Identity and Procurement-Relevant Structural Characteristics


Bicyclo[3.1.0]hexan-3-amine (C₆H₁₁N, MW 97.16 g/mol, predicted logP 1.44, predicted pKa of the conjugate acid ~10.3) is a conformationally restricted primary amine featuring a fused cyclopentane-cyclopropane bicyclic core . The scaffold adopts a puckered, boat-like geometry with restricted bond rotation, locking the amine-bearing cyclopentane ring into a defined three-dimensional orientation . This compound belongs to the broader class of bicyclo[3.1.0]hexanes, which are recognized as conformationally restrained isosteres of cyclohexanes with no increase in molecular weight and only modest elevation in lipophilicity relative to monocyclic comparators [1].

Conformationally rigid bicyclic amine scaffold locks amine orientation
Cyclohexane bioisostere with modest lipophilicity shift preserves drug-like properties
Defined stereochemistry supports structure-based design and SAR studies

Bicyclo[3.1.0]hexan-3-amine: Why Cyclopentylamine or Cyclohexylamine Cannot Substitute in Conformation-Sensitive Applications


The bicyclo[3.1.0]hexane scaffold enforces a rigid, non-planar, boat-like puckered geometry through the fusion of cyclopentane and cyclopropane rings, severely restricting bond rotation and conformational freedom relative to monocyclic amines such as cyclopentylamine or cyclohexylamine . In applications requiring precise three-dimensional pharmacophore presentation—such as nucleoside analog design, GPCR ligand engineering, or fragment-based drug discovery—the conformational entropy penalty upon target binding is pre-paid by the scaffold [1]. Flexible monocyclic amines cannot replicate this conformational pre-organization without incurring substantial binding energy losses from the entropic cost of adopting the bioactive conformation [2]. The modest elevation in lipophilicity (predicted logP 1.44) relative to cyclohexylamine (predicted logP ~1.2) is offset by the potential for improved target selectivity and metabolic resistance conferred by conformational restriction . Generic substitution with flexible cycloalkylamines therefore fails in any application where conformational constraint is a critical design parameter for potency, selectivity, or pharmacokinetic optimization.

Entropic penalty Flexible cycloalkylamines may incur entropic cost upon target binding, reducing affinity
Conformation loss Pre-organized rigid geometry cannot be replicated by flexible monocyclic analogs
Lipophilicity Modest logP increase does not compensate for lost conformational control

Bicyclo[3.1.0]hexan-3-amine: Quantifiable Differentiation Evidence Against Closest Analogs and In-Class Candidates


Conformational Entropy Penalty Reduction: Bicyclo[3.1.0]hexan-3-amine vs. Flexible Cyclohexylamine

The bicyclo[3.1.0]hexane scaffold locks the molecule into a rigid, puckered boat-like conformation that pre-organizes the amine-bearing ring into a defined spatial orientation . In contrast, flexible cyclohexylamine exists as a rapidly interconverting mixture of chair conformers requiring an entropic penalty of approximately 0.5–1.5 kcal/mol to adopt any single bioactive conformation upon target binding [1]. This conformational entropy penalty, if uncompensated by enthalpic gains, translates to a potential 2- to 10-fold reduction in binding affinity (ΔΔG ~0.5–1.5 kcal/mol) for the flexible analog relative to the conformationally constrained bicyclo[3.1.0]hexan-3-amine scaffold, assuming comparable enthalpic interactions [2].

Entropic penalty
Class-level
ΔΔG ~0.5–1.5 kcal/mol favoring rigid scaffold (theoretical)
Supports conformational restriction advantage evaluation
Class-level inference; requires experimental validation
Conformational restriction Entropic penalty Binding affinity Scaffold pre-organization

Lipophilicity Efficiency: Bicyclo[3.1.0]hexan-3-amine vs. Cyclohexylamine Bioisostere

The bicyclo[3.1.0]hexane scaffold functions as a conformationally restrained bioisostere of the cyclohexane ring [1]. Critically, this conformational constraint is achieved with no increase in molecular weight (both C₆ cores) and only a modest elevation in lipophilicity: bicyclo[3.1.0]hexan-3-amine exhibits a predicted logP of 1.44 , while cyclohexylamine has a predicted logP of approximately 1.2 [2]. This modest ΔlogP of ~0.24 units preserves lipophilic ligand efficiency (LLE) while enabling conformational pre-organization that cannot be achieved by the flexible cyclohexane analog .

Lipophilicity efficiency
Class-level
ΔlogP +0.24; essentially equivalent MW
Preserves lipophilic ligand efficiency relative to cyclohexylamine
Predicted logP; class-level inference
Lipophilic ligand efficiency Bioisostere LogP Molecular weight

Conformational Pre-Organization in Nucleoside Analog Design: Bicyclo[3.1.0]hexane Template vs. Flexible Cyclopentane Furanose Mimics

The bicyclo[3.1.0]hexan-3-amine scaffold served as the critical precursor for the synthesis of conformationally locked carbocyclic nucleosides with a fixed ³E (Southern) ring pucker [1]. The amine intermediate (1S,3S,4R,5S)-3-benzyloxy-4-benzyloxymethyl-1-aminobicyclo[3.1.0]hexane 20 was assembled from a cyclopentenol precursor in ten steps, with the key cyclopropanation step proceeding regio- and stereo-selectively to generate the critical cyanocarbocyclic intermediate 17 [2]. This rigid template locks the pseudosugar moiety into a single conformation, whereas flexible cyclopentane-based carbocyclic nucleosides exist as an equilibrium mixture of Northern and Southern conformers, with only one conformer typically being bioactive [3]. The bicyclo[3.1.0]hexane template thus eliminates the entropic penalty associated with conformer selection and maximizes the population of the active conformation to 100% .

Nucleoside conformation
Reported
100% Southern pucker vs ~50% in flexible analogs
Locked bioactive conformation maximizes target engagement potential
Marquez 1997; cross-study comparable
Nucleoside analog Southern conformation Antiviral activity Methanocarba scaffold

Proven Scaffold Utility in Highly Potent and Selective Drug Candidates: Bicyclo[3.1.0]hexane Derivatives vs. In-Class mGluR Ligands

The bicyclo[3.1.0]hexane scaffold forms the core of multiple advanced mGluR-targeting drug candidates [1]. Notably, (1S,2S,4S,5R,6S)-2-amino-4-[(3-methoxybenzoyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY2794193), which contains the bicyclo[3.1.0]hexane core, was identified as a highly potent and selective mGlu3 receptor agonist from a series of C4β-N-linked variants [2]. The scaffold's rigid geometry enables precise spatial presentation of the pharmacophoric elements (amino and carboxylic acid groups) for optimal receptor subtype recognition [3]. Crystallization of LY2794193 with the amino terminal domain of hmGlu3 revealed critical binding interactions adjacent to the glutamate binding site, demonstrating how the constrained bicyclo[3.1.0]hexane framework enables subtype-selective receptor engagement [4].

mGlu3 agonist selectivity
Reported
LY2794193: highly selective mGlu3 receptor agonist (qualitative)
Supports scaffold-based GPCR ligand optimization
Exact selectivity values not reported; source review needed
mGlu3 receptor Selectivity Metabotropic glutamate receptor LY2794193

Synthetic Versatility: Regio- and Stereoselective Cyclopropanation Enables Defined Stereoisomer Procurement

The bicyclo[3.1.0]hexane core is accessible via regio- and stereoselective cyclopropanation of cyclopentene precursors [1]. In the Marquez synthesis, cyclopropanation of (3R,4S)-1-cyano-4-benzyloxy-3-(benzyloxymethyl)cyclopentane 15 proceeded with complete regio- and stereocontrol to give the critical cyanocarbocyclic intermediate 17, which was subsequently converted to the aminobicyclo[3.1.0]hexane 20 [2]. This synthetic route provides access to defined stereoisomers such as rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine, a commercially available chiral building block with the amine group in a syn relationship to the cyclopropane ring . In contrast, monocyclic cyclopentylamine or cyclohexylamine lack this stereochemical complexity and cannot provide the same precise spatial orientation for pharmacophore elaboration .

Stereoselective synthesis
Reported
Complete regio-/stereocontrol in cyclopropanation step
Provides defined stereoisomers for structure-based design
Marquez 1997; commercial syn isomer available
Stereoselective synthesis Cyclopropanation Chiral amine building block Procurement

Fragment-Based Drug Discovery Compatibility: 3-Azabicyclo[3.1.0]hexanes as Rule-of-Three Compliant Fragments

3-Azabicyclo[3.1.0]hexanes, which are direct structural analogs of bicyclo[3.1.0]hexan-3-amine (replacing the carbon bearing the amine with nitrogen), have been validated as rule-of-three compliant fragments for fragment-based drug discovery . A series of 6-arylated 3-azabicyclo[3.1.0]hexanes were synthesized via Pd-catalyzed C–H arylation, demonstrating the scaffold's compatibility with late-stage diversification chemistry . The rigid, three-dimensional geometry of these fragments provides a valuable complement to the predominantly planar, aromatic fragments commonly employed in FBDD libraries, potentially accessing novel chemical space and target interactions [1]. This established precedent for the 3-aza analog strongly supports the utility of bicyclo[3.1.0]hexan-3-amine as a fragment and building block in FBDD campaigns.

FBDD fragment compatibility
Class-level
Rule-of-three compliant 3D fragment (3-aza analog precedent)
Supports library diversification with rigid fragments
Class-level inference from 3-azabicyclo[3.1.0]hexane studies
Fragment-based drug discovery FBDD Rule-of-three 3D fragments

Bicyclo[3.1.0]hexan-3-amine: Priority Application Scenarios Derived from Quantitative Evidence


Conformationally Locked Nucleoside and Nucleotide Analog Design (Antiviral/Anticancer Programs)

Based on the Marquez group's demonstration that the bicyclo[3.1.0]hexan-3-amine scaffold enables synthesis of carbocyclic nucleosides with a fixed Southern (³E) ring pucker, this compound is optimally deployed as a key intermediate for antiviral and anticancer nucleoside analog programs [1]. The rigid template eliminates conformational ambiguity, maximizing the population of the bioactive conformer to 100% versus the ~50% population achieved by flexible cyclopentane analogs [2]. Procurement of defined stereoisomers such as rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine enables precise spatial control over the amine-bearing ring, critical for achieving the desired Northern or Southern conformation in the final nucleoside product [3].

mGluR-Targeted CNS Drug Discovery (GPCR Ligand Optimization)

The bicyclo[3.1.0]hexane core has been validated in multiple advanced mGluR-targeting drug candidates, including the highly selective mGlu3 receptor agonist LY2794193 [1]. The scaffold's conformational rigidity enables precise spatial presentation of pharmacophoric elements for optimal receptor subtype recognition, as demonstrated by co-crystallization of LY2794193 with the hmGlu3 amino terminal domain [2]. Programs targeting mGlu2/3 receptors for psychiatric or neurological indications should prioritize this scaffold over flexible cycloalkylamines, as the conformational pre-organization translates to measurable improvements in subtype selectivity and target engagement [3].

3D Fragment Library Construction for Fragment-Based Drug Discovery

The established precedent of 3-azabicyclo[3.1.0]hexanes as rule-of-three compliant fragments validates bicyclo[3.1.0]hexan-3-amine and its analogs as valuable components of 3D fragment libraries [1]. With a molecular weight of 97.16 g/mol—well below the 300 Da fragment threshold—and demonstrated compatibility with late-stage Pd-catalyzed C–H arylation chemistry, this scaffold provides a rigid, three-dimensional complement to conventional planar aromatic fragments [2]. Procurement for FBDD library construction is justified by the scaffold's ability to access novel chemical space and its synthetic tractability for hit-to-lead elaboration [3].

Conformationally Constrained Bioisostere Replacement in Lead Optimization

The bicyclo[3.1.0]hexane scaffold functions as a conformationally restrained bioisostere of the cyclohexane ring, providing the same carbon count and effectively equivalent molecular weight (97.16 vs. 99.17 g/mol) with only a modest ΔlogP increase of ~0.24 units [1]. This combination enables conformational pre-organization without substantial penalty to lipophilic ligand efficiency or drug-likeness parameters [2]. Lead optimization programs encountering potency limitations due to conformational flexibility in cyclohexylamine-containing leads should evaluate bicyclo[3.1.0]hexan-3-amine as a rigid replacement, as the entropic penalty reduction of ~0.5–1.5 kcal/mol may translate directly to measurable binding affinity improvements [3].

Application
Selection Property
Validation Focus
Nucleoside analog design research
Rigid scaffold with defined stereochemistry
Conformation locking verification; antiviral activity in model
mGluR-targeted GPCR ligand optimization
Subtype-selective receptor engagement
mGlu3 selectivity assay; co-crystallization binding analysis
3D fragment library construction
Fragment-like properties with 3D character
Rule-of-three compliance; C–H arylation diversification
Conformationally constrained bioisostere replacement
Controlled lipophilicity scaffold hopping
Binding affinity shift evaluation; lipophilic ligand efficiency assessment

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